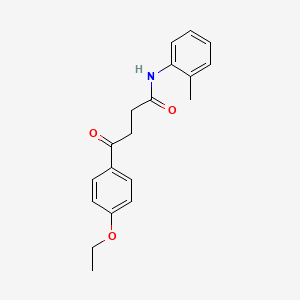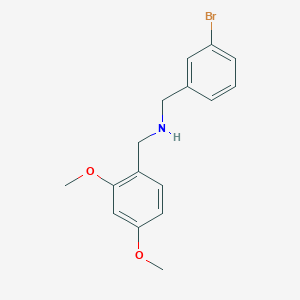
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy and is upregulated in response to cellular stress and inflammation. DPA-714 has shown promising results in preclinical studies as a non-invasive tool for imaging neuroinflammation in various neurological disorders.
作用機序
DPA-714 binds to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily expressed in microglia and astrocytes, which are the primary immune cells in the brain. Activation of these cells leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammation. DPA-714 binds to TSPO with high affinity, allowing for the non-invasive imaging of neuroinflammation in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to be safe and well-tolerated in preclinical studies. It does not have any known pharmacological effects and does not interact with other receptors or enzymes in the brain. DPA-714 is rapidly metabolized and eliminated from the body, with no accumulation in any organs or tissues.
実験室実験の利点と制限
The advantages of using DPA-714 for lab experiments include its high selectivity for TSPO, its non-invasive nature, and its ability to provide real-time imaging of neuroinflammation in vivo. The limitations of using DPA-714 include its high cost, the need for specialized equipment and expertise, and the limited availability of the radioligand.
将来の方向性
For the use of DPA-714 in research include the development of new TSPO ligands with improved selectivity and sensitivity, the optimization of imaging protocols for different neurological disorders, and the validation of DPA-714 as a biomarker for disease progression and treatment response. Additionally, the use of DPA-714 in clinical trials for various neurological disorders is currently being explored, with the hope of translating preclinical findings into clinical practice.
合成法
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with propargyl bromide to form 2-(2,4-dimethylphenoxy)propyne. The propyne is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with ethyl chloroacetate to form the final product, DPA-714.
科学的研究の応用
DPA-714 has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability of DPA-714 to selectively bind to TSPO expressed on activated microglia and astrocytes has made it a valuable tool for imaging neuroinflammation, which is a hallmark of many neurological disorders.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJYBMUYJCJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)



![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)


